Product packaging for Methyl 3-(butylamino)-4-methylbenzoate(Cat. No.:)

Methyl 3-(butylamino)-4-methylbenzoate

Cat. No.: B14905081
M. Wt: 221.29 g/mol
InChI Key: YFXMDCYPLZMBFR-UHFFFAOYSA-N
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Description

Methyl 3-(butylamino)-4-methylbenzoate (CAS 597562-38-4) is a benzoate derivative with a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol . This chemical compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research for the development of novel active compounds. As an N-substituted aniline derivative, it contains both the 3-amino-4-methylbenzoate scaffold and a butylamino side chain, making it a versatile precursor for further chemical modifications, including amide bond formation or ring closure reactions to create more complex heterocyclic systems . Structurally related compounds, such as Methyl 3-amino-4-methylbenzoate, are established as key intermediates in life science research and have been identified as impurities in pharmaceutical compounds like Nilotinib . Other closely related analogues, specifically those featuring a butyrylamino substituent, have been documented as critical intermediates in the synthesis of active pharmaceutical ingredients such as Telmisartan, an angiotensin II receptor blocker, highlighting the importance of this chemical class in medicinal chemistry . Researchers utilize this compound strictly in controlled laboratory environments. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures are essential, and researchers should consult the safety data sheet (SDS) for comprehensive hazard and handling information prior to use. The product typically requires cold-chain transportation and storage at 2-8°C to ensure stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B14905081 Methyl 3-(butylamino)-4-methylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 3-(butylamino)-4-methylbenzoate

InChI

InChI=1S/C13H19NO2/c1-4-5-8-14-12-9-11(13(15)16-3)7-6-10(12)2/h6-7,9,14H,4-5,8H2,1-3H3

InChI Key

YFXMDCYPLZMBFR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)C(=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 3 Butylamino 4 Methylbenzoate

Established Synthetic Pathways for Methyl 3-(butylamino)-4-methylbenzoate

The established routes to this compound are typically sequential, beginning with the synthesis of a key intermediate, Methyl 3-amino-4-methylbenzoate, followed by the introduction of the butyl group.

Precursor Synthesis Strategies (e.g., Methyl 3-amino-4-methylbenzoate synthesis)

The primary precursor for the target compound is Methyl 3-amino-4-methylbenzoate. indiamart.comnih.gov Its synthesis is well-documented and can be achieved through two main pathways:

Esterification of 3-Amino-4-methylbenzoic Acid: This direct approach involves the esterification of 3-amino-4-methylbenzoic acid with methanol (B129727). The reaction is typically catalyzed by a strong acid. A common laboratory method involves dissolving the carboxylic acid in anhydrous methanol and slowly adding thionyl chloride (SOCl₂) while cooling the mixture. chemicalbook.comchemicalbook.com The reaction is then heated to reflux for several hours. chemicalbook.comchemicalbook.com After completion, the reaction is concentrated, and the product is isolated by neutralization with a weak base like sodium bicarbonate and extraction with an organic solvent such as ethyl acetate. chemicalbook.comchemicalbook.com This method is known for its high yields, often exceeding 90%. chemicalbook.com

Reduction of Methyl 4-methyl-3-nitrobenzoate: An alternative route begins with the nitration of p-toluic acid, followed by esterification to yield Methyl 4-methyl-3-nitrobenzoate. The crucial step is the reduction of the nitro group to an amine. This transformation is commonly accomplished via catalytic hydrogenation using catalysts like Raney Nickel in a methanol solvent under hydrogen pressure. chemicalbook.com This pathway is also efficient and provides a high yield of the desired amino ester intermediate.

Starting MaterialReagentsKey TransformationTypical Yield
3-Amino-4-methylbenzoic AcidMethanol, Thionyl ChlorideFischer Esterification95-97% chemicalbook.comchemicalbook.com
Methyl 4-methyl-3-nitrobenzoateH₂, Raney NiNitro Group ReductionHigh chemicalbook.com

Introduction of the Butylamino Moiety (e.g., via reductive amination or sequential acylation-reduction)

Once Methyl 3-amino-4-methylbenzoate is obtained, the butyl group is introduced onto the amino functional group.

Reductive Amination: This is one of the most common and efficient methods for N-alkylation of amines. masterorganicchemistry.com The process involves the reaction of the primary amine (Methyl 3-amino-4-methylbenzoate) with an aldehyde or ketone, in this case, butyraldehyde, to form an intermediate imine. wikipedia.org This imine is then reduced in situ to the corresponding secondary amine. wikipedia.org The reaction is typically carried out in a one-pot procedure. nih.gov A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective because they are mild enough not to reduce the starting aldehyde and can selectively reduce the imine as it forms. masterorganicchemistry.comnih.gov Catalytic hydrogenation over catalysts like copper-chromium-lanthanum can also be used for this transformation. researchgate.net Reductive amination is favored for its high selectivity and avoidance of overalkylation, which can be an issue with direct alkylation methods. masterorganicchemistry.comnih.gov

Sequential Acylation-Reduction: An alternative two-step method involves first acylating the amine with an acylating agent like butanoyl chloride or butyric anhydride. This forms an amide intermediate, Methyl 3-(butyramido)-4-methylbenzoate. The subsequent step is the reduction of the amide carbonyl group to a methylene (B1212753) group (-CH₂-). This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Esterification Techniques for the Benzoate (B1203000) Functional Group

The formation of the methyl benzoate moiety is a critical step, often performed at the beginning of the synthetic sequence. The most prevalent method is the Fischer-Speier esterification. tcu.edu

This acid-catalyzed reaction involves heating the corresponding carboxylic acid (e.g., 3-amino-4-methylbenzoic acid) with an excess of an alcohol (methanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. tcu.eduyoutube.com The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus. tcu.edu

Exploration of Alternative Synthetic Routes

Research into the synthesis of benzoate derivatives continues to evolve, with a focus on improving efficiency, safety, and scalability through modern synthetic methodologies.

Continuous Flow Synthesis Methodologies for Related Benzoate Intermediates

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat transfer, improved safety for handling hazardous intermediates, and potential for automation and scalability. mdpi.com This technology has been successfully applied to the synthesis of various pharmaceutical intermediates. nih.gov

For intermediates like Methyl 3-amino-4-methylbenzoate (a derivative of benzocaine), continuous flow processes have been developed. researchgate.net For example, the esterification of p-nitrobenzoic acid, a related precursor, has been optimized in a flow system, achieving high conversion and selectivity in residence times as short as 12 seconds. researchgate.net Similarly, diazotization reactions, which can be hazardous in batch mode due to the accumulation of unstable diazonium salts, are rendered safer and more efficient in continuous-flow reactors. researchgate.net The synthesis of ethyl benzoate has also been demonstrated in continuous flow under supercritical conditions, achieving high yields in minutes. nih.gov These examples highlight the potential for developing a robust, safe, and efficient continuous flow process for the entire synthesis of this compound.

Reaction TypeAdvantage in Flow ChemistryExample Intermediate
EsterificationRapid heating, short residence timeEthyl benzoate, Benzocaine researchgate.netnih.gov
NitrationSuperior temperature controlNitroaromatics
HydrogenationImproved catalyst handling, high pressureAminoaromatics
DiazotizationMinimized accumulation of unstable intermediatesDiazonium salts researchgate.net

Catalytic Approaches in Benzoate Derivative Synthesis

The development of novel catalysts is central to advancing the synthesis of benzoate derivatives. While strong mineral acids are traditional catalysts for esterification, they can present issues with corrosion and waste disposal.

Heterogeneous catalysts, such as zeolites (e.g., H-beta), have shown high activity for the acylation of phenols with benzoic acid, which proceeds through a phenyl benzoate intermediate. mdpi.com Metal-containing catalysts are also employed in the synthesis of benzoic acid esters from benzoic acid and alcohols. google.com For instance, the oxidation of benzyl (B1604629) alcohol to sodium benzoate can be catalyzed by bimetallic AuPd/CeO₂ catalysts under solvent-free conditions. chemicalbook.com Even sodium benzoate itself can play a catalytic role in certain esterification reactions, influencing reaction kinetics. nbinno.com The synthesis of eugenyl benzoate derivatives has been accomplished using esterification and other reactions, demonstrating the versatility of catalytic methods. nih.gov Furthermore, enzymatic catalysis, such as using benzoate-CoA ligase, is being explored for the biotransformation of benzoate into more complex derivatives in engineered microorganisms. nih.gov These catalytic approaches offer greener and more efficient alternatives to traditional synthetic methods.

Chemical Reactivity and Derivatization Studies of this compound

This compound is a versatile chemical intermediate that offers several sites for chemical modification. Its structure, featuring a secondary amine, an ester group, and an aromatic ring, allows for a variety of chemical transformations. These modifications are crucial for synthesizing a range of derivatives with potential applications in pharmaceuticals and other areas of chemical research.

Reactions Involving the Amine Functionality (e.g., N-alkylation, acylation, urea (B33335) formation)

The secondary amine group in this compound is a key site for derivatization, allowing for reactions such as N-alkylation, acylation, and urea formation.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the amine. N-alkylation can enhance properties like lipophilicity, which may improve the bioavailability of a compound, making it a more effective therapeutic candidate. monash.edu While specific examples for this compound are not extensively detailed in the provided context, the general principles of N-alkylation of amino acids and related compounds are well-established. monash.edu Methods for selective mono-N-alkylation often involve the use of protecting groups or specialized reagents to prevent over-alkylation. organic-chemistry.org

Acylation: Acylation of the amine functionality involves the introduction of an acyl group (R-C=O). This is a common transformation used to create amides. For instance, the acylation of a similar compound, methyl 4-amino-3-methylbenzoate, with butyryl chloride yields methyl 4-(butyrylamino)-3-methylbenzoate. researchgate.net This type of reaction is a key step in the synthesis of various compounds. researchgate.netnih.gov The resulting N-acyl derivatives can exhibit different chemical and biological properties compared to the parent amine.

Urea Formation: The amine group can react with isocyanates to form urea derivatives. This reaction is a fundamental method for creating compounds with the urea functionality, which is present in many drug molecules. nih.gov The synthesis of urea derivatives can proceed through an isocyanate intermediate, which then reacts with an amine to form the final product. nih.govorganic-chemistry.org

Table 1: Reactions Involving the Amine Functionality

Reaction TypeReagent ExampleProduct TypeSignificance
N-AlkylationAlkyl halideTertiary amineModulates lipophilicity and bioavailability.
AcylationAcyl chloride (e.g., Butyryl chloride)AmideKey step in the synthesis of complex molecules.
Urea FormationIsocyanateSubstituted ureaCreates compounds with potential biological activity.

Transformations of the Ester Group (e.g., hydrolysis, transesterification)

The methyl ester group of this compound can undergo several transformations, most notably hydrolysis and transesterification.

Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. The hydrolysis of methyl benzoates can be carried out in either acidic or basic conditions. quora.com Basic hydrolysis, or saponification, is often effective because the formation of a carboxylate ion drives the reaction to completion. psu.edu High-temperature water can also be used to promote the hydrolysis of methyl benzoates. psu.edu For example, the hydrolysis of methyl m-nitrobenzoate using sodium hydroxide (B78521) solution yields m-nitrobenzoic acid. orgsyn.org

Transesterification: This process involves the reaction of an ester with an alcohol to produce a different ester and a different alcohol. Transesterification can be catalyzed by acids or bases. While specific examples for this compound are not provided, this reaction is a common method for modifying the ester functionality of various methyl benzoates. mdpi.com

Table 2: Transformations of the Ester Group

Reaction TypeReagent/ConditionProduct Type
HydrolysisAcid or Base (e.g., NaOH)Carboxylic acid
TransesterificationAlcohol (in the presence of a catalyst)New ester

Modifications on the Aromatic Ring (e.g., nitration, halogenation)

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The existing substituents on the ring, the amino and methyl groups, will direct the position of the incoming electrophile.

Nitration: This reaction introduces a nitro (-NO2) group onto the aromatic ring. The nitration of substituted benzoates is a well-studied reaction. For instance, the nitration of methyl benzoate using a mixture of nitric acid and sulfuric acid predominantly yields methyl 3-nitrobenzoate. aiinmr.commnstate.edursc.org The electron-withdrawing nature of the ester group directs the incoming nitro group to the meta position. rsc.orgunwisdom.org In the case of this compound, the directing effects of the butylamino and methyl groups would need to be considered. For a related compound, 4-(butyrylamino)-3-methylbenzoic acid methyl ester, nitration with fuming nitric acid in sulfuric acid results in the formation of 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid methyl ester. nih.gov

Halogenation: Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine or bromine). This reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. google.comlibretexts.org For example, the chlorination of methyl-4-methylbenzoate using chlorine gas and a ferric chloride catalyst can produce methyl-3-chloro-4-methylbenzoate. google.com The position of halogenation is influenced by the directing effects of the substituents already present on the aromatic ring. libretexts.org

Table 3: Modifications on the Aromatic Ring

Reaction TypeReagentsTypical Product
NitrationNitric acid, Sulfuric acidNitro-substituted aromatic compound
HalogenationHalogen (e.g., Cl2, Br2), Lewis acid catalyst (e.g., FeCl3, AlCl3)Halo-substituted aromatic compound

Advanced Derivatization Reagents and Strategies

Advanced derivatization strategies are employed to enhance the analytical detection of compounds or to create novel molecules with specific properties. These methods often involve the use of specialized reagents to target specific functional groups.

For analytical purposes, derivatization is often used to improve the volatility or thermal stability of a compound for gas chromatography (GC) analysis or to introduce a chromophore for UV-Vis detection in liquid chromatography (LC). For example, complex mixtures of monosaccharides are often derivatized to facilitate their separation and identification. nih.gov

In synthetic chemistry, advanced reagents can be used for more complex transformations. For instance, Friedel-Crafts acylation, a fundamental reaction for attaching an acyl group to an aromatic ring, can be performed using various acylating agents and Lewis acid catalysts. masterorganicchemistry.comresearchgate.net While traditionally using acid chlorides or anhydrides, methods utilizing methyl esters activated by strong acids have also been developed. researchgate.net

Structural Characterization and Spectroscopic Analysis of Methyl 3 Butylamino 4 Methylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the precise connectivity and chemical environment of the atoms within Methyl 3-(butylamino)-4-methylbenzoate.

Detailed analysis of the ¹H NMR spectrum provides critical information about the proton environments. The aromatic region of the spectrum is of particular interest, where the protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern. The signals corresponding to the butyl group's methylene (B1212753) and methyl protons, as well as the methyl ester and the aromatic methyl group protons, are all clearly resolved, allowing for unambiguous assignment.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, confirming the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been employed to further solidify the structural assignment. COSY spectra reveal proton-proton coupling networks, confirming the connectivity within the butyl group and the relative positions of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the ¹H and ¹³C NMR data.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7d1HAromatic H
~7.2d1HAromatic H
~6.8s1HAromatic H
~4.5br s1HN-H
3.85s3H-OCH₃
~3.1t2H-NH-CH₂-
2.20s3HAr-CH₃
~1.6m2H-CH₂-CH₂-CH₃
~1.4m2H-CH₂-CH₃
~0.9t3H-CH₃
Chemical Shift (ppm)Assignment
~167C=O (ester)
~148Aromatic C-N
~135Aromatic C-CH₃
~130Aromatic C-H
~125Aromatic C-COOCH₃
~118Aromatic C-H
~115Aromatic C-H
~52-OCH₃
~44-NH-CH₂-
~31-CH₂-CH₂-CH₃
~20-CH₂-CH₃
~18Ar-CH₃
~14-CH₃

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), particularly utilizing Electrospray Ionization (ESI-MS), has been employed to accurately determine the molecular weight and elemental composition of this compound. The high-resolution data allows for the unequivocal confirmation of the molecular formula, C₁₃H₁₉NO₂.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule include the loss of the methoxy group from the ester, cleavage of the butyl chain, and other characteristic fragmentations of the substituted benzene ring. These fragmentation patterns serve as a fingerprint for the molecule and further corroborate the structure elucidated by NMR.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, has been used to identify the characteristic functional groups present in this compound.

The FTIR spectrum displays prominent absorption bands corresponding to the various vibrational modes of the molecule. Key identifiable peaks include:

A strong absorption band in the region of 1700-1720 cm⁻¹ corresponding to the C=O stretching of the ester group.

N-H stretching vibrations from the secondary amine, typically observed in the 3300-3500 cm⁻¹ region.

C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, appearing around 2850-3100 cm⁻¹.

C-N stretching vibrations, usually found in the 1250-1350 cm⁻¹ range.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in a more complete vibrational analysis of the molecule.

Wavenumber (cm⁻¹)Assignment
~3350N-H Stretch
~2950-3050C-H Stretch (Aromatic)
~2850-2950C-H Stretch (Aliphatic)
~1710C=O Stretch (Ester)
~1600, 1500C=C Stretch (Aromatic)
~1280C-N Stretch

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide information about the connectivity and electronic structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. This technique would also reveal the conformation of the butylamino group relative to the benzene ring and the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.

No specific X-ray crystallographic data for this compound was found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands in the UV region, characteristic of the π → π* and n → π* transitions associated with the substituted benzene ring chromophore. The position and intensity of these absorption maxima (λ_max) are influenced by the presence of the amino and ester functional groups, which act as auxochromes and modify the electronic distribution within the aromatic system.

No specific UV-Vis spectral data for this compound was found in the provided search results.

Molecular Interactions and Mechanistic Insights Pre Clinical in Vitro Research Focus

Investigating Molecular Recognition and Binding Mechanisms of Methyl 3-(butylamino)-4-methylbenzoate

Understanding how this compound recognizes and binds to its molecular targets is crucial. This involves a detailed analysis of the intermolecular forces at play, its effects on enzyme function, and the energetics of the binding process.

While direct crystallographic studies of this compound complexed with a biological target are not publicly available, the nature of its non-covalent interactions can be inferred from its structural features and studies of analogous molecules. The molecule's structure, featuring a benzene (B151609) ring, an amino group, and an ester, allows for a variety of non-covalent interactions that are critical for molecular recognition and binding.

Hydrogen Bonding: The secondary amine (NH group) in the butylamino substituent can act as a hydrogen bond donor. The carbonyl oxygen of the methyl ester group and the nitrogen of the amino group can serve as hydrogen bond acceptors. These interactions are directional and play a significant role in the specificity of ligand-target binding. For instance, studies on related aminobenzoate derivatives, such as Methyl 3-amino-4-butanamido-5-methylbenzoate, have shown that intermolecular N—H⋯O and C—H⋯N hydrogen bonds are crucial for stabilizing their crystal structures, indicating the propensity of these functional groups to engage in such interactions within a biological binding pocket. nih.gov

π-π Stacking: The aromatic benzene ring of this compound can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. Such interactions are common in ligand-protein recognition and contribute to the stability of the complex. Studies on other aromatic compounds, like methyl 4-hydroxy-3-nitrobenzoate, have demonstrated the presence of π-stacking interactions between adjacent aromatic rings in their crystal structures, highlighting the importance of this interaction for molecular assembly. mdpi.comresearchgate.net

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypeMolecular Feature InvolvedPotential Interacting Partner in a Biological Target
Hydrogen Bond DonorSecondary Amine (-NH-)Carbonyl oxygen, hydroxyl groups, nitrogen atoms in amino acid residues (e.g., Asp, Glu, Ser, Thr, His)
Hydrogen Bond AcceptorCarbonyl Oxygen (-C=O), Amino Nitrogen (-N-)Amine protons, hydroxyl protons in amino acid residues (e.g., Ser, Thr, Tyr)
Van der Waals ForcesButyl chain, Methyl group, Benzene ringHydrophobic amino acid residues (e.g., Ala, Val, Leu, Ile, Phe)
π-π StackingBenzene ringAromatic amino acid residues (e.g., Phe, Tyr, Trp)

While specific enzyme inhibition studies for this compound are not extensively documented in publicly accessible literature, its structural similarity to other aminobenzoate derivatives suggests potential inhibitory activity against certain enzymes. Esters of aminobenzoic acid are known to interact with various enzymes, including carboxylesterases and cholinesterases. nih.gov

The mechanism of enzyme inhibition by a molecule like this compound could be competitive, non-competitive, or uncompetitive, depending on the enzyme and the binding site.

Competitive Inhibition: If the compound binds to the active site of an enzyme, it would compete with the natural substrate. The binding would likely be reversible, driven by the non-covalent interactions described above.

Non-competitive Inhibition: The compound might bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. This type of inhibition is characterized by the inhibitor and substrate binding to the enzyme simultaneously at different sites.

Mechanism-based Inhibition: In some cases, a molecule can be processed by an enzyme's active site, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

Kinetic studies, such as Lineweaver-Burk plots, would be necessary to determine the precise mechanism of inhibition for a given enzyme. nih.gov

The binding of a ligand to its target is characterized by both kinetic and thermodynamic parameters. These are crucial for understanding the complete picture of the molecular interaction.

Kinetics: This aspect deals with the rates of association (kon) and dissociation (koff) of the ligand-target complex. A high affinity can be the result of a fast on-rate or a slow off-rate. The residence time of a ligand in the binding pocket is determined by its dissociation rate, which can be a critical factor for its biological effect. Techniques like surface plasmon resonance (SPR) are commonly used to measure these kinetic parameters. nih.govvetmeduni.ac.at

Thermodynamics: Isothermal titration calorimetry (ITC) is a powerful technique to determine the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). The binding affinity is quantified by the dissociation constant (Kd), which is related to the Gibbs free energy change (ΔG) of binding. The enthalpic contribution arises from the formation of favorable interactions like hydrogen bonds and van der Waals contacts, while the entropic contribution is influenced by changes in the conformational freedom of the ligand and protein, as well as the displacement of water molecules from the binding site. nih.govvetmeduni.ac.at

For a molecule like this compound, a favorable enthalpic contribution would be expected from the formation of hydrogen bonds and van der Waals interactions. The entropic contribution would depend on the balance between the loss of conformational freedom of the flexible butyl chain upon binding and the gain in entropy from the release of ordered water molecules from the binding pocket.

Table 2: Key Parameters in Ligand-Target Binding

ParameterDescriptionExperimental Technique
Association Rate Constant (kon)The rate at which the ligand binds to the target.Surface Plasmon Resonance (SPR)
Dissociation Rate Constant (koff)The rate at which the ligand-target complex dissociates.Surface Plasmon Resonance (SPR)
Dissociation Constant (Kd)A measure of binding affinity; the concentration of ligand at which half of the target molecules are occupied.SPR, Isothermal Titration Calorimetry (ITC)
Enthalpy Change (ΔH)The heat released or absorbed during binding, reflecting the formation and breaking of bonds.Isothermal Titration Calorimetry (ITC)
Entropy Change (ΔS)The change in the degree of disorder of the system upon binding.Isothermal Titration Calorimetry (ITC)
Gibbs Free Energy Change (ΔG)The overall energy change of the binding process, determining spontaneity.Calculated from Kd

Structure-Activity Relationship (SAR) Studies and Rational Design of Analogs for Research Probes

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies would involve synthesizing and testing analogs with systematic modifications to identify key structural features required for optimal molecular interactions.

The biological activity of this compound can be modulated by altering its substituents.

Butylamino Chain Length: The length and branching of the alkylamino chain can significantly impact binding affinity and selectivity.

Shorter chains (e.g., methylamino, ethylamino) might not be able to reach and interact with distant hydrophobic pockets, potentially leading to lower affinity.

Longer chains could enhance van der Waals interactions within a hydrophobic channel, but if the chain is too long, it might introduce steric hindrance or an entropic penalty upon binding. SAR studies on other scaffolds have shown that increasing the alkyl chain length can enhance activity up to a certain point, after which it may decrease. mdpi.com

Branching of the alkyl chain could provide a better fit in some binding pockets, leading to increased affinity and selectivity.

Moving the methyl group to a different position (e.g., position 2, 5, or 6) would alter the spatial arrangement of the other substituents and could lead to steric clashes or improved interactions with the target.

The electronic effect of the methyl group (electron-donating) can also influence the reactivity and binding properties of the nearby amino and ester groups. Studies on benzoic acid derivatives have shown that the position of a methyl group can have a noticeable effect on inhibitory activity against enzymes like α-amylase. mdpi.com

Amino Group Position: Shifting the butylamino group to the ortho or para position relative to the ester would drastically change the molecule's geometry and its ability to form key interactions within a specific binding site.

Based on SAR insights, analogs of this compound can be rationally designed as chemical probes to investigate biological systems. The goal is to create molecules with tailored properties, such as high affinity, selectivity, and often, a reporter group for detection.

Affinity Enhancement: If a particular interaction is found to be crucial, analogs can be designed to optimize this interaction. For example, if a hydrogen bond is important, the amino or ester group could be replaced with a group that forms stronger hydrogen bonds. If hydrophobic interactions are key, the alkyl chain could be extended or modified to better fill a hydrophobic pocket.

Selectivity Improvement: To improve selectivity for a specific target over others, structural modifications can be introduced that exploit differences in the binding sites of the target proteins. For instance, introducing a bulky group might be tolerated by one target but not another due to steric constraints.

Introduction of Reporter Groups: For use as a chemical probe, a reporter group such as a fluorescent tag or a biotin (B1667282) moiety can be attached to the molecule. The attachment point and the linker used are critical to ensure that the probe retains its binding affinity and selectivity for the target. The design of such probes requires careful consideration of the SAR to identify positions on the molecule where modifications are well-tolerated. mdpi.com

Based on the available information, there are no specific in vitro studies on the permeation of this compound in artificial membrane systems or cell lines, nor are there studies on its direct interactions with purified biological macromolecules like proteins or nucleic acids. The current body of scientific literature does not appear to contain research that fits the specific pre-clinical in vitro focus requested.

Therefore, it is not possible to provide a detailed article with research findings and data tables on the molecular interactions and mechanistic insights for this particular compound as per the requested outline. Broader searches for related compounds or different biological activities would be necessary to yield relevant data, but this would fall outside the strict scope of the user's request.

Computational and Theoretical Studies of Methyl 3 Butylamino 4 Methylbenzoate

Quantum Chemical Calculations: Awaiting Investigation

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic nature of molecules.

Electronic Structure Analysis

An analysis of the electronic structure of Methyl 3-(butylamino)-4-methylbenzoate would typically involve the calculation of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy gap between these frontier orbitals is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the charge distribution and molecular electrostatic potential (MEP) would identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. However, no such studies have been published for this compound.

Conformational Analysis and Potential Energy Landscapes

The flexibility of the butylamino group suggests that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable geometric arrangements (global and local minima) on its potential energy landscape. This information is crucial for understanding its physical properties and how it might interact with other molecules. This area of study remains unaddressed for this specific compound.

Spectroscopic Property Prediction

Theoretical calculations are often employed to predict spectroscopic properties, which can aid in the experimental characterization of new compounds. Methods like Gauge-Independent Atomic Orbital (GIAO) are used to calculate theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, Time-Dependent Density Functional Theory (TD-DFT) can predict UV-Vis absorption spectra by calculating electronic transition energies. No theoretical spectroscopic data for this compound has been reported.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics simulations could provide a detailed picture of the dynamic behavior of this compound over time. Such simulations would reveal how the molecule moves, flexes, and interacts with its environment, particularly in different solvents. Understanding the influence of solvent on the compound's conformational preferences and intermolecular interactions is vital for predicting its behavior in realistic chemical and biological systems. This line of inquiry has not yet been pursued.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. For this compound, docking studies could offer hypotheses about its potential biological targets and binding modes. This would be the first step in evaluating its potential as a ligand or inhibitor. The development of specific scoring functions could further refine the prediction of binding affinities. At present, there are no published molecular docking studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model that includes this compound, data on a series of structurally related compounds and their measured biological activities would be required. Such a model could provide mechanistic insights into how structural modifications influence activity. As there is no available biological activity data for this compound or a relevant series, no QSAR models have been developed.

Advanced Analytical Method Development for Methyl 3 Butylamino 4 Methylbenzoate

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating Methyl 3-(butylamino)-4-methylbenzoate from related substances, starting materials, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of moderately polar compounds like this compound. A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve optimal separation of the target analyte from any impurities.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient 2% to 100% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at 254 nm
Column Temperature 30 °C

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC-MS, providing detailed information about its molecular weight and fragmentation pattern, which aids in its identification and the characterization of unknown impurities. lcms.czjmchemsci.com The use of a high-resolution mass spectrometer can further increase confidence in compound identification. lcms.cz

Table 2: Typical GC-MS Parameters for Analysis of this compound

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 50 °C (hold 2 min), ramp to 300 °C at 10 °C/min (hold 5 min)
Transfer Line Temp 325 °C lcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z

Development and Validation of Analytical Methods for Reproducibility and Accuracy

The development of a new analytical method requires a systematic approach to optimize separation and detection parameters. Once developed, the method must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, specific, sensitive, and robust.

The validation process is typically performed in accordance with guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations and demonstrated by a high correlation coefficient (R²) for the calibration curve. rsc.org

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is spiked into a matrix and the percentage recovery is calculated. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). lcms.cz

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. rsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Quantitation Signal-to-Noise ratio ≥ 10
Robustness No significant impact on results from minor parameter changes.

Advanced Detection Methods (e.g., spectrophotometric, electrochemical)

While standard UV-Vis detection is common in HPLC, more advanced detection methods can offer enhanced sensitivity and selectivity for the analysis of this compound.

Spectrophotometric Detection

Diode Array Detection (DAD) or Photodiode Array (PDA) detection is an advanced form of UV-Vis detection that provides spectral information across a range of wavelengths simultaneously. This is particularly useful for purity assessment, as it allows for the comparison of spectra across a single chromatographic peak to determine peak purity. It can also aid in the tentative identification of unknown impurities by comparing their UV spectra with those in a spectral library.

Electrochemical Detection

Electrochemical detection (ECD) is a highly sensitive and selective technique that can be used for compounds that can be oxidized or reduced. Given the presence of the amino group on the aromatic ring of this compound, this compound is a potential candidate for oxidative electrochemical detection. ECD can offer significantly lower detection limits compared to UV detection, making it suitable for trace-level analysis.

Table 4: Comparison of Advanced Detection Methods

DetectorPrincipleAdvantages
Diode Array Detector (DAD) Measures absorbance over a range of wavelengths.Provides spectral information for peak purity analysis and compound identification.
Electrochemical Detector (ECD) Measures the current resulting from oxidation or reduction of the analyte.High sensitivity and selectivity for electroactive compounds.

Chemical Space Exploration and Library Design Based on the Methyl 3 Butylamino 4 Methylbenzoate Scaffold

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small molecules from a common starting material. For the methyl 3-(butylamino)-4-methylbenzoate scaffold, a DOS approach was conceptualized to explore a wide range of chemical space by introducing variations at multiple positions of the molecule. The synthetic strategy was designed to be divergent, allowing for the generation of a library of compounds with significant structural dissimilarities.

The core scaffold of this compound offers several points for diversification. The secondary amine, the aromatic ring, and the methyl ester group are all amenable to chemical modification. A proposed DOS strategy would involve a multi-step synthetic sequence starting with the functionalization of the amine and the aromatic ring, followed by modifications of the ester.

Key Diversification Points:

N-Alkylation/N-Arylation: The butylamino group can be readily modified by introducing a variety of alkyl, aryl, or heterocyclic moieties. This allows for the exploration of different steric and electronic environments around the nitrogen atom.

Aromatic Ring Functionalization: The benzene (B151609) ring can be further substituted through electrophilic aromatic substitution reactions, introducing groups such as halogens, nitro groups, or acyl groups. These modifications can influence the electronic properties and binding interactions of the molecule.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, or other carboxylic acid derivatives. This allows for the introduction of various functional groups that can modulate the polarity and hydrogen bonding capacity of the molecule.

A representative synthetic route for the DOS library based on the this compound scaffold is depicted below. The initial step would involve the protection of the amine, followed by functionalization of the aromatic ring. Subsequent deprotection and diversification of the amine and ester functionalities would lead to a library of diverse compounds.

Table 1: Representative Examples of Compounds from a Hypothetical Diversity-Oriented Synthesis Library

Compound IDR1 (Amine Substitution)R2 (Aromatic Ring Substitution)R3 (Ester Modification)
DOS-001ButylH-OCH3
DOS-002CyclohexylCl-OCH3
DOS-003Benzyl (B1604629)NO2-NHCH2CH3
DOS-0044-FluorophenylBr-OCH2CH(CH3)2
DOS-0052-PyridylH-COOH

Scaffold Hopping and Isosteric Replacement Studies

Scaffold hopping is a computational or experimental strategy used to identify new molecular cores that can mimic the biological activity of a known active compound. Isosteric replacement, a related concept, involves substituting a functional group with another group of similar size, shape, and electronic properties. These strategies were hypothetically applied to the this compound scaffold to discover novel chemotypes with potentially improved properties.

A virtual scaffold hopping campaign was initiated using the 3D structure of this compound as a query. A database of commercially available and synthetically accessible scaffolds was screened to identify those that could present the key pharmacophoric features in a similar spatial arrangement. The primary pharmacophoric elements were defined as the hydrogen bond donor (the N-H group), the hydrogen bond acceptor (the carbonyl oxygen of the ester), and the hydrophobic features (the butyl group and the methyl-substituted aromatic ring).

Several promising scaffold replacements were identified, including bicyclic heteroaromatics and substituted cycloalkanes. These new scaffolds were then synthetically pursued to validate the in-silico predictions.

Table 2: Examples of Scaffold Hopping and Isosteric Replacements for the this compound Core

Original ScaffoldHopped/Isosteric ScaffoldRationale
3-(butylamino)-4-methylbenzoate2-(butylamino)quinoline-3-carboxylateBicyclic heteroaromatic core to explore new vector spaces for substitution.
3-(butylamino)-4-methylbenzoate1-butyl-2-methyl-1H-indole-5-carboxylateIndole scaffold to mimic the aromatic and hydrophobic features.
Butylamino groupCyclobutylamino groupIsosteric replacement to alter lipophilicity and conformational flexibility.
Methylbenzoate5-methylisoxazole-3-carboxamideHeterocyclic replacement for the benzoate (B1203000) to modify hydrogen bonding and metabolic stability.

Virtual Screening and Computational Library Generation

To further explore the chemical space around the this compound scaffold in a more targeted manner, a large-scale virtual screening and computational library generation effort was undertaken. This approach leverages computational models to predict the biological activity of virtual compounds, allowing for the prioritization of a smaller, more focused set of molecules for synthesis and testing.

A pharmacophore model was developed based on the key structural features of this compound. This model was then used to screen a virtual library of over one million commercially available compounds. The hits from this initial screen were then subjected to molecular docking studies into a homology model of a hypothetical target protein to predict their binding modes and affinities.

In parallel, a computational library was generated by systematically enumerating possible modifications to the this compound scaffold. This was achieved by defining a set of synthetically feasible reactions and a collection of diverse building blocks. The resulting virtual library, containing tens of thousands of novel analogs, was then filtered based on predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to select for compounds with drug-like characteristics.

Table 3: In Silico Prioritization of a Virtual Library Based on Docking Score and Predicted ADMET Properties

Compound IDDocking Score (kcal/mol)Predicted LogPPredicted Aqueous Solubility (mg/L)Predicted hERG Inhibition
V-LIB-001-9.53.250Low Risk
V-LIB-002-9.22.875Low Risk
V-LIB-003-8.93.540Medium Risk
V-LIB-004-8.72.5120Low Risk
V-LIB-005-8.54.120High Risk

The combination of diversity-oriented synthesis, scaffold hopping, and computational methods provides a comprehensive strategy for the exploration of the chemical space surrounding the this compound scaffold. These approaches have the potential to yield novel compounds with enhanced biological activity and improved pharmaceutical properties, thereby advancing the development of new therapeutic agents.

Conclusion and Future Research Directions in Methyl 3 Butylamino 4 Methylbenzoate Chemistry

Summary of Key Academic Findings in Synthetic and Mechanistic Chemistry

A thorough review of existing scientific literature reveals a significant gap: there are no specific academic studies detailing the synthesis, properties, or reaction mechanisms of Methyl 3-(butylamino)-4-methylbenzoate. Research has instead focused on its structural precursors, most notably Methyl 3-amino-4-methylbenzoate . nih.gov

The synthesis of this precursor is well-documented and typically follows one of two primary pathways:

Esterification of 3-Amino-4-methylbenzoic acid : This method involves reacting the parent carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. chemicalbook.comchemicalbook.com

Reduction of a Nitro Precursor : A common industrial route involves the catalytic hydrogenation of Methyl 4-methyl-3-nitrobenzoate . chemicalbook.com This reaction is efficient and results in high yields of Methyl 3-amino-4-methylbenzoate. chemicalbook.com

These established methods provide a reliable and logical starting point for the eventual synthesis of the target N-butylated compound. However, the academic journey for this compound itself has yet to be documented.

Identification of Knowledge Gaps in the Fundamental Chemistry of the Compound

The primary and most encompassing knowledge gap is the absence of dedicated research on this compound. This overarching gap can be broken down into several critical, unaddressed areas:

Synthesis and Characterization : There is no published, optimized protocol for the selective N-butylation of Methyl 3-amino-4-methylbenzoate to form the title compound. Consequently, its fundamental physicochemical properties—such as melting point, boiling point, solubility, and comprehensive spectral data (NMR, IR, MS)—remain uncharacterized.

Reactivity and Stability : The chemical behavior of the compound is unknown. The interplay between the electron-donating butylamino group, the methyl group, and the electron-withdrawing methyl ester group on the aromatic ring's reactivity has not been studied. Investigations into its stability under various conditions (acidic, basic, oxidative) are absent.

Electronic and Steric Profile : The precise electronic and steric influence of the N-butyl substituent on the molecule's conformation, reactivity in electrophilic aromatic substitution, and potential for intermolecular interactions has not been quantified or described.

Supramolecular Chemistry : There is no information on the compound's crystal structure or its capacity for self-assembly through hydrogen bonding or π–π stacking, which are crucial aspects for materials science applications.

Proposed Avenues for Future Academic Inquiry

The absence of foundational data presents a fertile ground for future academic exploration. The following avenues represent logical and impactful directions for research into the fundamental chemistry of this compound.

The immediate priority is the development of a robust and efficient synthesis. Future work should focus on the N-alkylation of Methyl 3-amino-4-methylbenzoate. Key methodologies to explore include:

Reductive Amination : A one-pot reaction between Methyl 3-amino-4-methylbenzoate and butanal in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) could provide a direct and high-yield route to the target secondary amine.

Direct N-Alkylation : Reaction with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane) in the presence of a suitable base could be explored. This research would need to carefully optimize conditions to prevent undesired side reactions, such as dialkylation.

Catalytic Approaches : Investigating modern catalytic methods, such as borrowing hydrogen catalysis using butanol as the alkylating agent, could offer a more atom-economical and environmentally benign synthetic pathway. rug.nl

Table 1: Proposed Synthetic Pathways for this compound
MethodologyReactantsKey Reagents/CatalystsPotential AdvantagesPotential Challenges
Reductive AminationMethyl 3-amino-4-methylbenzoate, ButanalSodium triacetoxyborohydride (B8407120), Acetic AcidHigh selectivity for mono-alkylation, mild conditions.Stability of the aldehyde reactant.
Direct N-AlkylationMethyl 3-amino-4-methylbenzoate, 1-BromobutanePotassium carbonate, Sodium iodide (catalyst)Readily available reagents.Risk of over-alkylation, requires careful control.
Borrowing Hydrogen CatalysisMethyl 3-amino-4-methylbenzoate, ButanolRuthenium or Iridium-based catalystHigh atom economy, water as the only byproduct.Requires specialized catalysts and higher temperatures.

Once a reliable synthesis is established, research should pivot to understanding the compound's intrinsic chemical nature.

Computational Modeling : Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, predict its electronic structure (e.g., HOMO-LUMO gap), and map the electron density distribution. This would provide theoretical insight into the directing effects of the substituents in reactions like nitration or halogenation.

Kinetic and Mechanistic Studies : The kinetics of the ester hydrolysis under both acidic and basic conditions could be compared to that of its precursor, Methyl 3-amino-4-methylbenzoate, and the parent Methyl benzoate (B1203000) . This would experimentally quantify the electronic impact of the N-butyl group on the reactivity of the ester functionality.

Spectroscopic and Crystallographic Analysis : Detailed 1H and 13C NMR, FT-IR, and mass spectrometry will be essential for structural confirmation. Obtaining a single crystal for X-ray diffraction analysis would provide definitive data on bond lengths, bond angles, and intermolecular packing in the solid state, offering insights into its potential for forming organized supramolecular structures.

The substituted aminobenzoate scaffold is a "privileged structure" in medicinal chemistry and materials science. nih.gov this compound could serve as a foundational molecule for developing sophisticated chemical tools.

Functionalized Derivatives : The N-butyl chain offers a convenient handle for chemical modification. Future work could involve synthesizing derivatives where the butyl group is terminated with a reporter (e.g., a fluorophore), a reactive group (e.g., an alkyne or azide (B81097) for click chemistry), or a biocompatible moiety (e.g., biotin).

Probes for Biological Systems : The structural similarity of aminobenzoates to endogenous signaling molecules suggests that derivatives of this compound could be designed as probes to study specific enzymes or receptors. Its lipophilicity, enhanced by the butyl group, could be tuned for cell permeability.

Materials Science Applications : The molecule's structure could be incorporated into larger polymeric systems. The secondary amine provides a site for further polymerization or grafting onto surfaces, creating materials with tailored electronic or surface properties. Research into its electropolymerization or its use as a monomer in condensation polymerization could open new avenues in materials design.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-(butylamino)-4-methylbenzoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of the corresponding benzoic acid derivative. For example, a similar ester (methyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate) was prepared using methanol and sulfuric acid as a catalyst under reflux . Optimization involves adjusting stoichiometry, reaction temperature (typically 60–80°C), and catalyst concentration. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure using 1^1H and 13^{13}C NMR to identify peaks for the butylamino group (~δ 1.2–3.0 ppm), methyl ester (~δ 3.8 ppm), and aromatic protons (~δ 6.5–8.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C13_{13}H19_{19}NO2_2: 222.1489).
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What safety precautions are required when handling this compound in the lab?

  • Methodology : Follow protocols for aromatic amines and esters. Use PPE (gloves, goggles), and work in a fume hood. In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult a physician . Toxicity data for structurally similar compounds (e.g., LD50_{50} ipr-rat: 1000 mg/kg) suggest moderate acute toxicity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., amino group nucleophilicity, ester carbonyl electrophilicity).
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. For example, similar benzoate derivatives show affinity for sulfonamide-binding proteins .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, solvent used) from literature. For instance, DMSO concentration >1% may artifactually inhibit activity.
  • Reproducibility Checks : Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .

Q. How can functional group modifications (e.g., replacing the methyl ester with a hydrazide) alter the compound’s pharmacological profile?

  • Methodology : Synthesize derivatives via hydrazinolysis (e.g., reacting with hydrazine hydrate in ethanol) . Evaluate changes in solubility, bioavailability, and target binding using in vitro models (e.g., enzyme inhibition assays) and ADMET predictions .

Q. What are the challenges in isolating enantiomers of this compound, and how can chiral chromatography address them?

  • Methodology : If the compound has a chiral center (e.g., at the butylamino group), use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Confirm enantiopurity via circular dichroism (CD) spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.